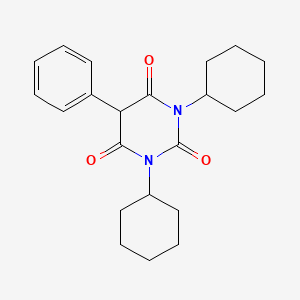
Barbituric acid, 1,3-dicyclohexyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 1,3-dicyclohexyl-5-phenyl- is a derivative of barbituric acid, a compound known for its wide range of applications in medicinal chemistry. This particular derivative is characterized by the presence of two cyclohexyl groups and a phenyl group attached to the barbituric acid core. It is of interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclohexyl-5-phenyl-barbituric acid typically involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after crystallization . The process is relatively straightforward and yields a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of acetic acid as a solvent and acetic anhydride as a dehydrating agent ensures high yield and purity. The process involves careful control of reaction conditions to maintain consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dicyclohexyl-5-phenyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly at the phenyl group, can lead to the formation of various derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups. These products can have different biological and chemical properties, making them useful for various applications .
Applications De Recherche Scientifique
1,3-dicyclohexyl-5-phenyl-barbituric acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-dicyclohexyl-5-phenyl-barbituric acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, barbituric acid derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission . Additionally, the compound may inhibit specific enzymes, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Arylidene-1,3-dialkylbarbituric acid derivatives: These compounds are similar in structure but have different substituents, leading to variations in their chemical and biological properties.
1,3-Dimethylbarbituric acid: Another derivative with different alkyl groups, used in various chemical reactions.
Uniqueness
1,3-dicyclohexyl-5-phenyl-barbituric acid is unique due to the presence of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties. These structural features make it suitable for specific applications, such as corrosion inhibition and potential therapeutic uses .
Propriétés
Numéro CAS |
747-79-5 |
|---|---|
Formule moléculaire |
C22H28N2O3 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1,3-dicyclohexyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2 |
Clé InChI |
VHHKYYKWQDTBFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


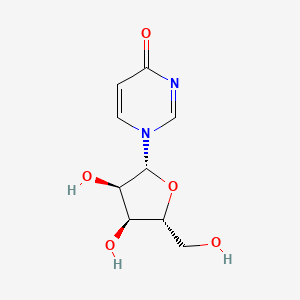
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
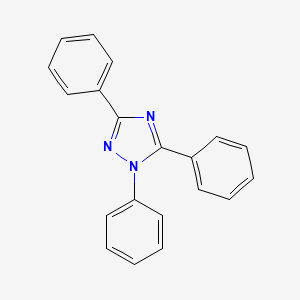
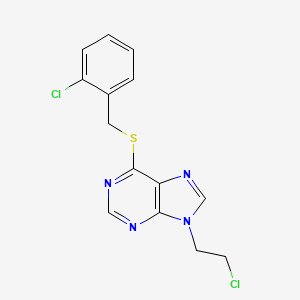


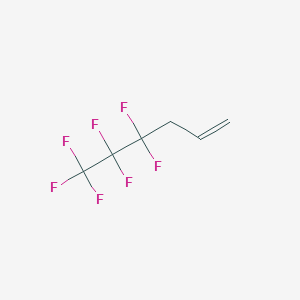
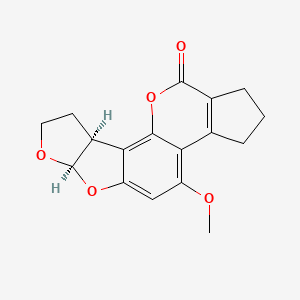

![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

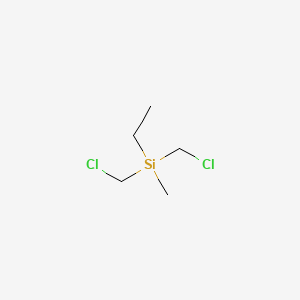
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)
